3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione
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Overview
Description
3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopentaindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3a,8a-Dihydroxy-1,3-diphenyl-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one
- 3,3A-Dihydroxy-1,2,3-triphenyl-2,3,3A,8A-tetrahydrocyclopenta[a]inden-8(1H)-one
Uniqueness
3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione is unique due to its specific structural features, including the cyclopentaindene core and multiple hydroxyl groups
Properties
CAS No. |
114042-57-8 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3a,8b-dihydroxy-1,3-dihydrocyclopenta[a]indene-2,4-dione |
InChI |
InChI=1S/C12H10O4/c13-7-5-11(15)9-4-2-1-3-8(9)10(14)12(11,16)6-7/h1-4,15-16H,5-6H2 |
InChI Key |
XEVCBNMUCXGONA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2(C1(C3=CC=CC=C3C2=O)O)O |
Origin of Product |
United States |
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